
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone is a synthetic organic compound characterized by a pyrrole ring substituted with nitro and phenyl groups
Preparation Methods
The synthesis of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific active sites. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone can be compared with other pyrrole derivatives, such as:
1-(2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-YL)-2,2,2-trifluoroethanone: This compound has similar structural features but includes trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This derivative has different substituents on the pyrrole ring, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85814-62-6 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
1-(4-nitro-2,5-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(18(15)20(22)23)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChI Key |
FXYSVSIDFQLDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC(=C1[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


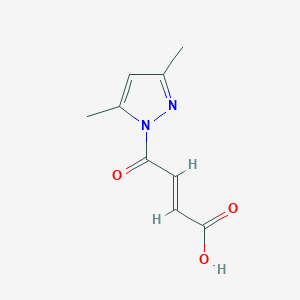
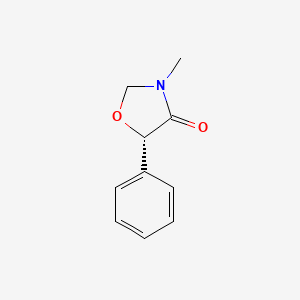
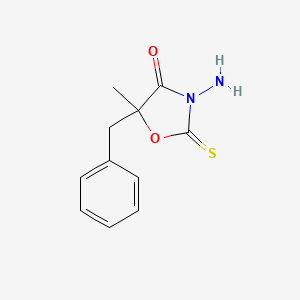
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
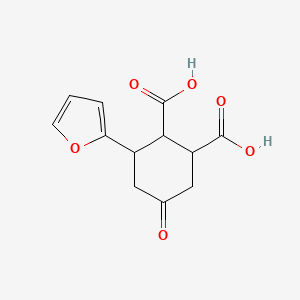
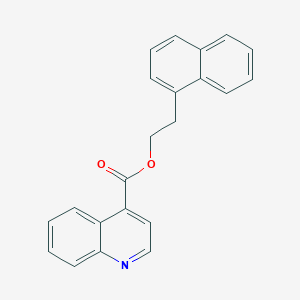

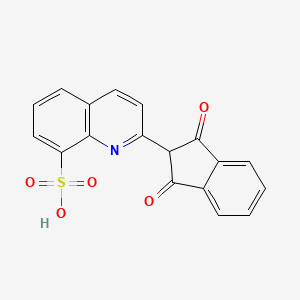
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
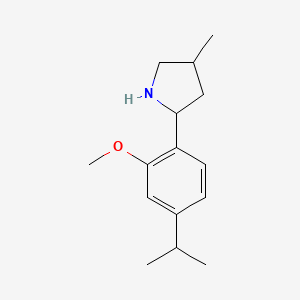
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
